molecular formula C16H22N2O4 B13660507 N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide

Cat. No.: B13660507
M. Wt: 306.36 g/mol
InChI Key: FESVPQOEDOCBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxyethyl and dimethyl groups attached to an isophthalamide core, along with a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide typically involves the reaction of 5-vinylisophthalic acid with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions involving the vinyl group can produce a variety of substituted derivatives.

Scientific Research Applications

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and dimethyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The vinyl group can also participate in covalent bonding with specific amino acid residues, further modulating the target’s function.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-Bis(2-hydroxyethyl)malonamide: This compound has a similar structure but lacks the vinyl group, making it less reactive in certain chemical reactions.

    N1,N3-Bis(2,3-dihydroxypropyl)-5-nitroisophthalamide: This compound contains additional hydroxyl groups and a nitro group, which can significantly alter its chemical properties and reactivity.

Uniqueness

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

5-ethenyl-1-N,3-N-bis(2-hydroxyethyl)-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H22N2O4/c1-4-12-9-13(15(21)17(2)5-7-19)11-14(10-12)16(22)18(3)6-8-20/h4,9-11,19-20H,1,5-8H2,2-3H3

InChI Key

FESVPQOEDOCBST-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=CC(=CC(=C1)C=C)C(=O)N(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.